Comparative Esterification Kinetics: Cetirizine Exhibits 240-Fold Faster PEG Ester Formation Than Indomethacin
In a direct head-to-head kinetic study of carboxylic acid-containing APIs in PEG matrices, cetirizine demonstrated an esterification rate constant approximately 240 times higher than that of indomethacin at 80°C . This quantitative difference establishes that cetirizine is exceptionally prone to forming the PEG ester degradation product relative to other commonly formulated acidic drugs, making the availability of authentic Cetirizine PEG Ester reference material essential for accurate stability monitoring .
| Evidence Dimension | Esterification rate constant ratio in PEG 400 |
|---|---|
| Target Compound Data | Cetirizine esterification rate constant k (second-order reversible model) |
| Comparator Or Baseline | Indomethacin esterification rate constant k |
| Quantified Difference | Cetirizine esterified approximately 240 times faster than indomethacin |
| Conditions | PEG 400 at 80°C; HPLC-UV for quantification; second-order reversible kinetic model |
Why This Matters
This quantitative kinetic difference justifies prioritizing Cetirizine PEG Ester as a reference standard for stability-indicating method validation in PEG-containing cetirizine formulations.
